

Application Notes and Protocols: Desethyl Sildenafil Reference Standard for Impurity Profiling

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Compound of Interest

Compound Name: *Desethyl sildenafil*

Cat. No.: *B120388*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the **desethyl sildenafil** reference standard for the accurate identification and quantification of this critical impurity in sildenafil active pharmaceutical ingredient (API) and finished drug products. Adherence to these protocols is essential for ensuring the quality, safety, and efficacy of sildenafil-containing medications, in line with global regulatory standards.

Introduction

Sildenafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension, can contain various process-related impurities and degradation products. [1][2] One such critical impurity is **desethyl sildenafil**, also known as Sildenafil Impurity C.[3][4] [5] This compound is a known metabolite of sildenafil and can also arise during the manufacturing process.[3][6] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurity levels in pharmaceutical products to ensure patient safety.[2][6][7] Therefore, accurate and reliable analytical methods for the identification and quantification of **desethyl sildenafil** are paramount.

The **desethyl sildenafil** reference standard serves as a crucial tool for a variety of analytical applications, including:

- Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of **desethyl sildenafil** from the sildenafil API.
- Impurity Profiling: Accurately identifying and quantifying the levels of **desethyl sildenafil** in bulk sildenafil and its finished dosage forms.
- Stability Studies: Assessing the formation of **desethyl sildenafil** as a degradation product under various stress conditions.
- Quality Control: Routine testing of sildenafil batches to ensure compliance with established impurity limits.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of **desethyl sildenafil** as an impurity in sildenafil, as derived from various validated analytical methods. These values can serve as a benchmark for laboratory investigations.

Parameter	Typical Value	Analytical Technique	Reference
Limit of Detection (LOD)	1.70 ng/mL	RP-HPLC	
Limit of Quantification (LOQ)	5.40 ng/mL	RP-HPLC	
Linearity Range	0.1 - 30 µg/mL	RP-HPLC	
ICH Qualification Threshold	< 0.15%	-	[2] [6]

Experimental Protocols

This section outlines a standard protocol for the impurity profiling of sildenafil with a focus on the determination of **desethyl sildenafil** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents

- **Desethyl Sildenafil** Reference Standard
- Sildenafil Citrate Reference Standard
- Sildenafil API or finished product sample
- Acetonitrile (HPLC grade)[\[1\]](#)
- Methanol (HPLC grade)[\[8\]](#)
- Sodium Dihydrogen Phosphate Dihydrate (Analytical Grade)[\[1\]](#)
- Triethylamine (Analytical Grade)[\[1\]](#)
- Orthophosphoric Acid (for pH adjustment)[\[8\]](#)
- Water (High-purity, e.g., Milli-Q or equivalent)[\[1\]](#)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)[\[9\]](#)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[\[10\]](#)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of sildenafil and its impurities. The following conditions are a representative example:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 5.6 with triethylamine) : Acetonitrile (70:30, v/v) [1]
Mobile Phase B	0.05 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 5.6 with triethylamine) : Acetonitrile (40:60, v/v) [1]
Gradient Program	A gradient program is often used for optimal separation of all impurities. [1] A typical program might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate	1.0 mL/min [1] [11]
Detection Wavelength	230 nm [1] [11]
Injection Volume	10 - 20 µL [8] [12]
Column Temperature	30 °C [8]

Preparation of Solutions

1. Standard Stock Solution (**Desethyl Sildenafil**):

- Accurately weigh a suitable amount of **Desethyl Sildenafil** Reference Standard.
- Dissolve in a known volume of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

2. Standard Stock Solution (Sildenafil Citrate):

- Accurately weigh a suitable amount of Sildenafil Citrate Reference Standard.
- Dissolve in a known volume of diluent to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Working Standard Solution:

- Prepare a working standard solution by diluting the stock solutions to a final concentration that is relevant to the expected impurity levels (e.g., 0.1% of the sildenafil concentration).

4. Sample Solution:

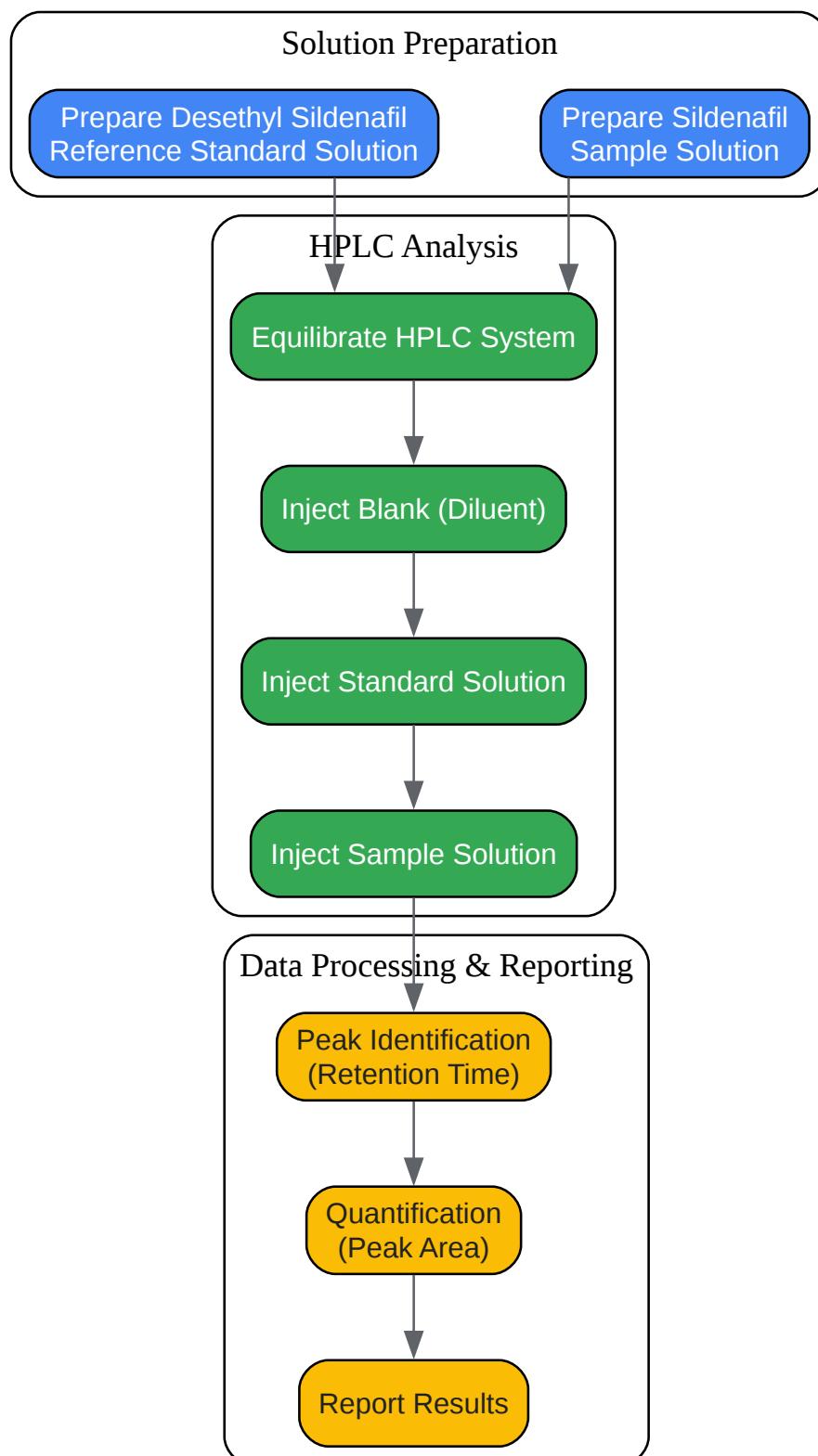
- Accurately weigh a known amount of the sildenafil API or crushed tablets.
- Dissolve in a known volume of diluent to achieve a target concentration of sildenafil (e.g., 1 mg/mL).
- Filter the solution through a 0.45 μ m syringe filter before injection.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (diluent) to ensure no interfering peaks are present.
- Inject the working standard solution to determine the retention time and response of **desethyl sildenafil**.
- Inject the sample solution.
- Identify the **desethyl sildenafil** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **desethyl sildenafil** in the sample using the peak area and the response from the known standard concentration.

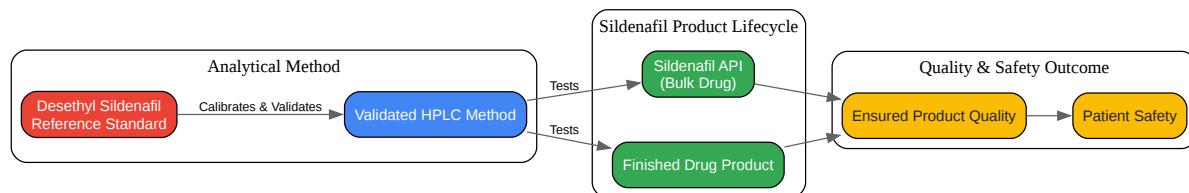
Visualizations

Experimental Workflow for Impurity Profiling

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Caption: Workflow for sildenafil impurity profiling using HPLC.

Role of Desethyl Sildenafil Reference Standard in Quality Assurance



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Caption: Use of the reference standard in ensuring drug quality.

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